molecular formula C16H16Cl2N2O2 B5876243 N-(3,4-dichlorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea

N-(3,4-dichlorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea

Cat. No.: B5876243
M. Wt: 339.2 g/mol
InChI Key: WAOOMDIDYUGJEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea, also known as DCMU, is a herbicide that inhibits photosynthesis in plants. It was first synthesized in the 1950s and has been widely used in agriculture to control weed growth. Despite its effectiveness, the use of DCMU has been controversial due to its potential environmental and health hazards. In

Mechanism of Action

N-(3,4-dichlorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea inhibits photosynthesis by blocking the electron transport chain in the thylakoid membrane of chloroplasts. Specifically, this compound binds to the D1 protein in photosystem II, preventing the transfer of electrons from water to plastoquinone. This results in the accumulation of electrons in the reaction center, leading to the production of ROS and ultimately, the inhibition of photosynthesis.
Biochemical and Physiological Effects:
This compound has been shown to have both direct and indirect effects on plant metabolism. Direct effects include the inhibition of photosynthesis, while indirect effects include changes in gene expression and the accumulation of ROS. This compound has also been shown to affect the growth and development of plants, particularly in the early stages of growth.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dichlorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea in lab experiments is its specificity for photosystem II. This allows researchers to investigate the role of photosynthesis in plant growth and development with minimal interference from other metabolic processes. However, this compound has also been shown to have toxic effects on some plant species at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several areas of future research that could benefit from the use of N-(3,4-dichlorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea. One area is the investigation of the role of ROS in plant signaling pathways. Another area is the development of new herbicides that target photosystem II with greater specificity and lower toxicity. Additionally, this compound could be used to study the effect of photosynthesis inhibitors on plant-microbe interactions and the soil microbiome.

Synthesis Methods

N-(3,4-dichlorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea can be synthesized through a multistep process starting with the reaction of 3,4-dichlorobenzylamine with phosgene to form 3,4-dichlorobenzyl isocyanate. The isocyanate is then reacted with 2-methoxy-5-methylphenylamine to form this compound.

Scientific Research Applications

N-(3,4-dichlorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea has been extensively studied in the field of plant physiology and biochemistry. It is commonly used as a tool to investigate the role of photosynthesis in plant growth and development. This compound has also been used to study the effect of photosynthesis inhibitors on the production of reactive oxygen species (ROS) in plants.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-3-(2-methoxy-5-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2/c1-10-3-6-15(22-2)14(7-10)20-16(21)19-9-11-4-5-12(17)13(18)8-11/h3-8H,9H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOOMDIDYUGJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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